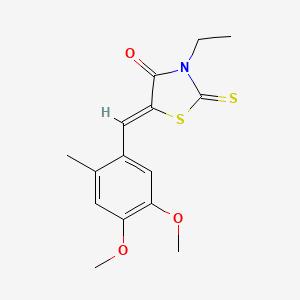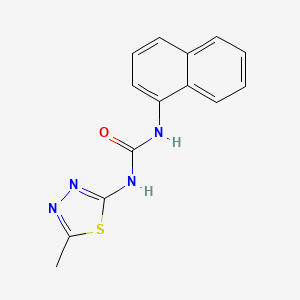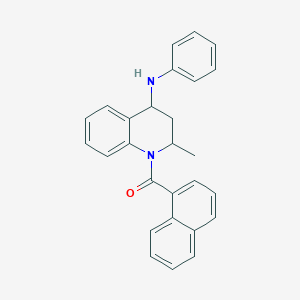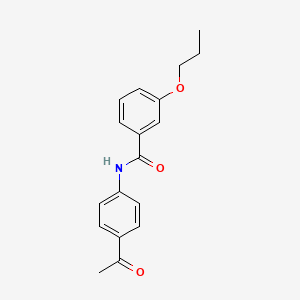![molecular formula C15H19Cl2NO6 B5231570 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate, also known as DPCPX, is a selective antagonist for adenosine A1 receptors. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases and disorders.
科学的研究の応用
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been extensively studied for its potential therapeutic applications in various diseases and disorders, including Parkinson's disease, epilepsy, and ischemic heart disease. It has also been studied for its potential use in the treatment of cancer, as adenosine A1 receptors are overexpressed in certain cancer cells.
作用機序
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate is a selective antagonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Adenosine A1 receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate binds to the adenosine A1 receptor and prevents the binding of adenosine, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been shown to have a variety of biochemical and physiological effects. In the central nervous system, 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been shown to increase dopamine release and improve motor function in animal models of Parkinson's disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In the cardiovascular system, 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been shown to reduce ischemic injury in animal models of myocardial infarction.
実験室実験の利点と制限
One advantage of using 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate in lab experiments is its high selectivity for adenosine A1 receptors, which allows for more specific targeting of these receptors. However, one limitation of using 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate is its relatively low potency compared to other adenosine A1 receptor antagonists.
将来の方向性
There are many potential future directions for research on 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate. One area of research could be the development of more potent analogs of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate for use in therapeutic applications. Another area of research could be the investigation of the role of adenosine A1 receptors in cancer and the potential use of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate as a cancer therapy. Finally, further research could be done to investigate the potential use of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate in combination with other drugs for the treatment of various diseases and disorders.
合成法
The synthesis of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate involves the reaction of 2,6-dichlorophenol and 3-chloropropylamine to form 3-(2,6-dichlorophenoxy)propylamine. This intermediate is then reacted with morpholine to obtain 4-[3-(2,6-dichlorophenoxy)propyl]morpholine. The final product is obtained by reacting the morpholine compound with oxalic acid to form the oxalate salt of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate.
特性
IUPAC Name |
4-[3-(2,6-dichlorophenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2.C2H2O4/c14-11-3-1-4-12(15)13(11)18-8-2-5-16-6-9-17-10-7-16;3-1(4)2(5)6/h1,3-4H,2,5-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJSBWCREFPXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,6-Dichlorophenoxy)propyl]morpholine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)
